1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to a class of imidazoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor of phosphodiesterase enzymes and in the treatment of thrombotic disorders. The structure features a fused imidazole and quinoline ring system, which contributes to its biological activity.
The compound has been studied extensively in various scientific literature, including pharmacological evaluations and synthetic methodologies. Notable studies have demonstrated its efficacy as an antithrombotic agent and its ability to inhibit platelet aggregation through various mechanisms.
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one can be classified under the following categories:
The synthesis of 1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves several approaches, including cyclization reactions of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with suitable carbonyl compounds under acidic conditions.
A notable synthetic route includes:
For example, a specific synthesis described in patents highlights the preparation of various derivatives through alkylation and halogenation reactions at different positions on the quinoline ring .
The molecular formula for 1,3-dihydro-imidazo[4,5-b]quinolin-2-one is . The structure consists of a quinoline core fused with an imidazole ring, providing unique electronic and steric properties conducive to biological activity.
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one participates in various chemical reactions:
The reactivity of this compound allows for modifications that can lead to enhanced potency as phosphodiesterase inhibitors or other therapeutic agents .
The mechanism by which 1,3-dihydro-imidazo[4,5-b]quinolin-2-one exerts its biological effects primarily involves inhibition of phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells.
Studies indicate that derivatives such as 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one demonstrate significant inhibitory effects on platelet aggregation and cAMP hydrolysis . The structural modifications at various positions influence the degree of inhibition observed.
Relevant data include spectral analysis (NMR, IR) confirming the presence of functional groups characteristic of imidazoquinolines .
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one has several applications:
The core structure of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one comprises a bicyclic system formed by fusion of imidazole and quinoline rings. Systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) guidelines:
Table 1: Key Isomeric and Nomenclature Features of Imidazoquinolinones
Structural Feature | Imidazo[4,5-b]quinolin-2-one | Imidazo[4,5-c]quinolin-2-one |
---|---|---|
Quinoline Nitrogen Position | Position 1 | Position 2 |
Representative Activity | PDE3/PDE4 inhibition [1] | PI3Kδ inhibition [2] |
Ring Fusion Atoms (Imidazole) | C4-C5 bonded to quinoline C8a-C8 | C4-C5 bonded to quinoline C4a-C4 |
Common Substituent Positions | 5,6,7,8 | 5,6,8,9 |
The discovery pathway for this scaffold originated from efforts to identify novel platelet aggregation inhibitors:
Table 2: Key Historical Milestones in Imidazo[4,5-b]quinolin-2-one Development
Year | Milestone | Significance |
---|---|---|
1991 | First report of imidazo[4,5-b]quinolin-2-ones as platelet PDE inhibitors [1] | Established scaffold’s core biological activity and initial SAR |
1992 | Development of amino/alkoxy-substituted derivatives with enhanced solubility [3] | Addressed pharmaceutical limitations of early leads; improved PK properties |
1991-1992 | Discovery of BMY-20844 (7,8-dimethyl analog) [1] [8] | Advanced to clinical trials for thrombosis based on potency and hemodynamic profile |
1994 | Patent covering derivatives for allergic/atopic diseases [7] [10] | Expanded therapeutic applications beyond thrombosis |
The scaffold’s primary therapeutic value stems from dual modulation of hematologic and inflammatory pathways:
Table 3: Key Therapeutic Targets and Optimized Derivatives
Therapeutic Area | Primary Target | Exemplary Compound | Key Structural Features | Reported Activity |
---|---|---|---|---|
Thrombosis | PDE3 | BMY-20844 (7,8-dimethyl) [1] [8] | Lipophilic 7,8-dimethyl substituents | IC₅₀ (PDE3) = 0.15 µM; IC₅₀ (Aggregation) = 0.85 µM |
Thrombosis/Inflammation | PDE3/PDE4 | 21h [3] | 7-(N-cyclohexylmethylpiperazinamide acetic acid) | IC₅₀ (PDE3) = 0.4 nM; Solubility >1 mg/mL (pH 7.4) |
Inflammation | PI3Kδ | Analog optimization from [4,5-c] scaffold [2] | 8-Fluoro, 9-methyl modifications | IC₅₀ (PI3Kδ) = 5–50 nM; >100-fold selectivity vs α/β/γ |
This scaffold’s evolution demonstrates how rational structural manipulation tailors pharmacodynamics for distinct disorders—from hematologic PDE3 blockade to broader anti-inflammatory effects—while overcoming pharmaceutical limitations inherent to fused heterocyclic systems.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0